![molecular formula C20H21NO4 B6135148 (2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B6135148.png)
(2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone
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Overview
Description
(2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone, commonly known as DPMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DPMC belongs to the family of phenylmethanones and has a molecular weight of 375.46 g/mol.
Mechanism of Action
DPMC acts as a competitive inhibitor of SERT by binding to the same site as serotonin. This prevents the reuptake of serotonin into presynaptic neurons, leading to an increase in extracellular serotonin levels. This, in turn, can modulate the activity of postsynaptic neurons and affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPMC depend on the dose and route of administration. In vitro studies have shown that DPMC can increase the extracellular levels of serotonin in a dose-dependent manner. In vivo studies have demonstrated that DPMC can modulate various behaviors, such as locomotor activity, anxiety-like behavior, and aggression, through its effects on the serotonergic system.
Advantages and Limitations for Lab Experiments
One of the main advantages of DPMC is its selectivity for SERT, which allows for the specific modulation of the serotonergic system. Additionally, DPMC has a high affinity for SERT, making it a potent inhibitor. However, the use of DPMC in lab experiments is limited by its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on DPMC. One area of interest is the development of more potent and selective inhibitors of SERT based on the structure of DPMC. Another area is the investigation of the role of serotonin in various neurological disorders, such as depression, anxiety, and schizophrenia, using DPMC as a tool. Additionally, the use of DPMC in combination with other compounds, such as psychedelics, may provide insights into the mechanisms underlying their therapeutic effects.
Conclusion:
In conclusion, DPMC is a synthetic compound that has potential applications in various areas of scientific research, particularly in neuroscience. Its ability to selectively inhibit SERT makes it a valuable tool for studying the role of serotonin in the brain and its involvement in various neurological disorders. However, the use of DPMC in lab experiments is limited by its low solubility in water and potential toxicity at high doses. Further research is needed to explore the potential of DPMC and its derivatives in various areas of scientific research.
Synthesis Methods
The synthesis of DPMC involves the reaction between 2,5-dimethoxybenzaldehyde and 4-(1-pyrrolidinylcarbonyl)benzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through an acid chloride intermediate, which is then reduced to form the final product. The purity of DPMC can be improved through recrystallization using a suitable solvent.
Scientific Research Applications
DPMC has been studied for its potential applications in various areas of scientific research. One of the most promising areas is in the field of neuroscience, where DPMC has been shown to act as a selective and potent inhibitor of the serotonin transporter (SERT). This makes DPMC a valuable tool for studying the role of serotonin in the brain and its involvement in various neurological disorders.
properties
IUPAC Name |
(2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-16-9-10-18(25-2)17(13-16)19(22)14-5-7-15(8-6-14)20(23)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZYZVFMFXNKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5912188 |
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